molecular formula C17H30N2O4 B11642072 2,2-Dimethylpropane-1,3-diyl bis(pyrrolidin-1-ylacetate)

2,2-Dimethylpropane-1,3-diyl bis(pyrrolidin-1-ylacetate)

Cat. No.: B11642072
M. Wt: 326.4 g/mol
InChI Key: LALJIOHXLUTGRN-UHFFFAOYSA-N
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Description

2,2-Dimethylpropane-1,3-diyl bis(pyrrolidin-1-ylacetate) is an organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a 2,2-dimethylpropane backbone and two pyrrolidin-1-ylacetate groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethylpropane-1,3-diyl bis(pyrrolidin-1-ylacetate) typically involves the reaction of 2,2-dimethylpropane-1,3-diol with pyrrolidin-1-ylacetate in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The reaction conditions may include specific temperatures, solvents, and reaction times to optimize the synthesis process .

Industrial Production Methods

Industrial production of 2,2-Dimethylpropane-1,3-diyl bis(pyrrolidin-1-ylacetate) involves scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for mass production. This may include the use of continuous flow reactors, automated control systems, and advanced purification techniques to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylpropane-1,3-diyl bis(pyrrolidin-1-ylacetate) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2,2-Dimethylpropane-1,3-diyl bis(pyrrolidin-1-ylacetate) has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug delivery systems and pharmaceutical intermediates.

    Industry: Utilized in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethylpropane-1,3-diyl bis(pyrrolidin-1-ylacetate) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethylpropane-1,3-diyl bis(pyrrolidin-1-ylacetate) is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C17H30N2O4

Molecular Weight

326.4 g/mol

IUPAC Name

[2,2-dimethyl-3-(2-pyrrolidin-1-ylacetyl)oxypropyl] 2-pyrrolidin-1-ylacetate

InChI

InChI=1S/C17H30N2O4/c1-17(2,13-22-15(20)11-18-7-3-4-8-18)14-23-16(21)12-19-9-5-6-10-19/h3-14H2,1-2H3

InChI Key

LALJIOHXLUTGRN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COC(=O)CN1CCCC1)COC(=O)CN2CCCC2

Origin of Product

United States

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